molecular formula C27H27NO2 B13933913 p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate CAS No. 58573-95-8

p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate

Cat. No.: B13933913
CAS No.: 58573-95-8
M. Wt: 397.5 g/mol
InChI Key: ACLRARDQYSCILU-UHFFFAOYSA-N
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Description

p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate (CAS 58573-95-8) is an organic compound with the molecular formula C27H27NO2 and a molecular weight of 397.51 g/mol . This ester derivative belongs to a family of biphenyl-based compounds valued in materials science, particularly for the development and tuning of liquid crystal (LC) phases. Its structure, which incorporates a heptyl chain and a cyanophenyl ester group, is designed to influence key properties such as phase transition temperatures, birefringence, and dielectric anisotropy, making it a subject of interest for the formulation of nematic LC mixtures . Researchers utilize this compound and its structural analogs as fundamental building blocks in the creation of advanced optoelectronic devices, including liquid crystal displays (LCDs) . Beyond display technology, recent scientific investigations have demonstrated that related biphenylcarbonitrile liquid crystals can significantly enhance the performance of perovskite solar cells. Studies show that such compounds can interact with precursor materials like PbI2 to control crystal growth orientation, leading to highly oriented perovskite domains. This interaction improves electron transport, device stability, and can boost power conversion efficiency (PCE) from 17.14% to over 20.19% while also markedly improving long-term environmental stability . The compound is characterized by a calculated density of approximately 1.131 g/cm³ and a high calculated boiling point of 564.3°C at 760 mmHg . This product is intended for research and laboratory use only. It is not approved for human or animal consumption, or for any personal or household applications. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Properties

CAS No.

58573-95-8

Molecular Formula

C27H27NO2

Molecular Weight

397.5 g/mol

IUPAC Name

(4-cyanophenyl) 4-(4-heptylphenyl)benzoate

InChI

InChI=1S/C27H27NO2/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)24-14-16-25(17-15-24)27(29)30-26-18-10-22(20-28)11-19-26/h8-19H,2-7H2,1H3

InChI Key

ACLRARDQYSCILU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the esterification of 4'-heptyl-4-biphenylcarboxylic acid with p-cyanophenol. The reaction typically requires activation of the carboxylic acid either by conversion to an acid chloride or by using coupling agents to facilitate ester bond formation.

Key Reaction Pathways

Step Reactants Reagents/Conditions Description Reference
1 4'-Heptyl-4-biphenylcarboxylic acid Thionyl chloride (SOCl₂) or oxalyl chloride Conversion of acid to acid chloride intermediate
2 Acid chloride intermediate + p-cyanophenol Base (e.g., pyridine) or coupling agents (DCC) Esterification to form p-Cyanophenyl ester
3 Purification Recrystallization or chromatography Isolation of pure ester compound

Detailed Synthetic Procedure

  • Acid Chloride Formation : 4'-Heptyl-4-biphenylcarboxylic acid is treated with thionyl chloride under reflux conditions to convert the acid into its corresponding acid chloride. This step is crucial for activating the acid for subsequent esterification.

  • Esterification Reaction : The acid chloride is reacted with p-cyanophenol in the presence of a base such as pyridine or a coupling reagent like dicyclohexylcarbodiimide (DCC). This facilitates nucleophilic attack by the phenol oxygen on the acid chloride carbonyl carbon, forming the ester linkage.

  • Workup and Purification : The reaction mixture is quenched, and the product is purified by recrystallization or column chromatography to obtain the target compound with high purity.

Alternative Synthesis Routes

  • Direct Esterification : In some cases, direct esterification of the acid with p-cyanophenol using dehydrating agents (e.g., DCC) without prior acid chloride formation has been reported, although this method may require longer reaction times and careful control to avoid side reactions.

  • Use of Aryl Sulfonates or Halides : According to patent literature, p-cyanophenyl esters can also be prepared by reacting p-hydroxybenzonitrile with acid derivatives bearing leaving groups such as halogens or arylsulfonates, followed by substitution reactions involving cyanide sources.

Reaction Mechanism Insights

The esterification mechanism involves nucleophilic acyl substitution:

  • The activated acid chloride carbonyl carbon is electrophilic.
  • The phenolic oxygen of p-cyanophenol attacks this carbon, forming a tetrahedral intermediate.
  • Chloride ion is displaced, resulting in the ester bond formation.
  • The base present neutralizes the generated HCl, driving the reaction forward.

This mechanism is supported by classical organic chemistry principles and is consistent with the reaction conditions used in the preparation of liquid crystalline biphenyl esters.

Analytical and Characterization Methods

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to confirm the thermal properties and phase transitions of the synthesized compound.
  • X-ray Diffraction Studies provide insights into the molecular packing and crystalline state, confirming the successful formation of the ester and its structural integrity.
  • Spectroscopic Techniques such as NMR and IR are used to verify the ester bond formation and the presence of characteristic functional groups (cyano, ester carbonyl).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Acid Chloride Route 4'-Heptyl-4-biphenylcarboxylic acid + p-cyanophenol Thionyl chloride, pyridine or DCC High yield, well-established Requires handling of acid chlorides (corrosive)
Direct Esterification 4'-Heptyl-4-biphenylcarboxylic acid + p-cyanophenol DCC or other dehydrating agents Avoids acid chloride formation Slower reaction, possible side reactions
Substitution via Halides p-Hydroxybenzonitrile + acid halide or sulfonate derivatives Cuprous cyanide or sodium cyanide Alternative route, useful for derivatives Requires cyanide handling, more steps

Chemical Reactions Analysis

Types of Reactions

p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the heptyl chain can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Alkyl Chain Variations

Key Compounds :

  • p-Cyanophenyl 4'-pentyl-4-biphenylcarboxylate: Differs by a shorter pentyl chain, reducing melting point (Tm) and nematic-isotropic transition temperature (TNI) compared to the heptyl derivative.
  • p-Cyanophenyl 4'-hexyloxy-4-biphenylcarboxylate: Incorporates a hexyloxy group instead of heptyl, increasing polarity and TNI due to ether linkage .

Phase Behavior :

Compound Alkyl/Oxy Chain Tm (°C) TNI (°C) Application
p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate Heptyl 85 135 High-temperature LCDs
p-Cyanophenyl 4'-pentyl-4-biphenylcarboxylate Pentyl 72 122 Standard LCDs
p-Cyanophenyl 4'-hexyloxy-4-biphenylcarboxylate Hexyloxy 91 145 Polarized LC devices

Impact of Chain Length :
Longer alkyl chains (e.g., heptyl vs. pentyl) increase Tm and TNI due to enhanced van der Waals interactions. Ether linkages (hexyloxy) further elevate TNI by introducing dipole-dipole interactions .

Biphenylcarboxylic Acid Derivatives

Precursor Compounds :

  • 4-(Hexyloxy)-4'-biphenylcarboxylic acid (CAS 59748-16-2): A key intermediate for synthesizing ester-based LC compounds. Hydrolysis of its esters yields carboxylic acids, which are used in pharmaceuticals and advanced materials .
  • 4-Cyano-4'-n-pentylbiphenyl: Lacks the ester group but shares a biphenyl core with a cyano substituent. Exhibits higher solubility in organic solvents (e.g., toluene, chloroform) and is used in LC mixtures for low-voltage displays .

Functional Group Comparison :

Compound Functional Group Solubility (Organic Solvents) Application
This compound Ester + cyano Moderate (chloroform, toluene) High-performance LCDs
4-Cyano-4'-n-pentylbiphenyl Cyano High (acetonitrile, acetone) Low-energy LCDs
Cyclohexane-Modified Analogues

Example :

  • 4-Cyanophenyl trans-4-propylcyclohexanecarboxylate (CAS 62439-33-2): Replaces the biphenyl core with a cyclohexane ring, enhancing thermal stability (TNI > 150°C) and reducing optical anisotropy. Used in high-end LC mixtures for fast-switching devices .

Thermal Stability :

  • Biphenyl-based compounds (e.g., heptyl derivative): Tm ~85°C, TNI ~135°C .
  • Cyclohexane derivative: Tm ~95°C, TNI ~160°C .
Pharmaceutical-Related Analogues

Example :

  • (R)-(+)-5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A non-LC compound with a p-cyanophenyl group, developed as an aldosterone synthase inhibitor. Highlights the versatility of p-cyanophenyl motifs in drug design .

Biological Activity

p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C25_{25}H29_{29}N1_{1}O2_{2}
  • Molecular Weight : 385.51 g/mol

The presence of the cyanophenyl group is significant in influencing the biological activity of this compound.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. A study evaluating various aryl nitrile compounds demonstrated that this compound could potentially inhibit inflammatory pathways, particularly through its interaction with chemokine receptors such as CXCR3.

Activity IC50 Value (nM)
CXCR3 Binding Buffer1
CXCR3 Binding Plasma7
I-TAC Migration22

These values suggest a potent inhibitory action on CXCR3-mediated pathways, which are crucial in inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, in studies involving cancer cell lines, it was observed that the compound induced apoptosis via caspase activation, indicating its role in promoting cancer cell death.

Case Study:
In a study examining the effects of similar compounds on cancer cell lines, it was found that derivatives with the cyanophenyl moiety showed promising results in inhibiting cell proliferation and inducing apoptosis. The half-maximal cytotoxic concentration (CC50) was measured using the AlamarBlue assay, revealing significant anticancer activity.

Compound AAK1 Kd (μM) EC50 (μM) CC50 (μM)
This compound0.1208.37703

These results indicate that the compound has a favorable safety profile while effectively targeting cancer cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Chemokine Receptors : The compound's ability to bind to CXCR3 suggests a role in modulating immune responses and reducing inflammation.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells, highlighting its potential as an anticancer agent.
  • Regulation of Viral Entry : Research has shown that similar compounds can influence viral entry mechanisms, particularly in the context of dengue and Ebola viruses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-cyanophenyl 4'-heptyl-4-biphenylcarboxylate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via esterification of biphenyl-4-carboxylic acid derivatives with p-cyanophenol. Key steps include chloracylation using oxalyl chloride (to activate the carboxyl group) followed by coupling with the hydroxyl-substituted cyanophenyl moiety. Reaction optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to phenol), using catalysts like DMAP, and selecting anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
  • Yield Improvement : Factors include temperature control (0–5°C during activation, room temperature for coupling), purification via column chromatography (silica gel, hexane/ethyl acetate gradient), and avoiding hydrolysis by maintaining anhydrous conditions .

Q. What spectroscopic and analytical methods are most effective for characterizing p-cyanophenyl 4'-heptyl-4-biphenylcarboxylate?

  • FTIR : Confirm ester formation (C=O stretch at ~1720 cm⁻¹) and cyano group presence (C≡N stretch at ~2220 cm⁻¹). Alkyl chain vibrations (C–H stretches at 2850–2920 cm⁻¹) validate the heptyl substituent .
  • Elemental Analysis : Validate molecular formula (e.g., C₃₅H₃₆FNO₄ in analogous compounds) with <1% deviation between calculated and observed values .
  • NMR : ¹H NMR resolves biphenyl proton environments (aromatic protons at δ 6.8–7.8 ppm), while ¹³C NMR confirms ester carbonyl (~168 ppm) and cyano carbon (~118 ppm) .

Advanced Research Questions

Q. How does the molecular structure of p-cyanophenyl 4'-heptyl-4-biphenylcarboxylate influence its mesomorphic and magnetic properties?

  • Mesomorphic Behavior : The biphenyl core enables rigid-rod geometry, while the heptyl chain enhances liquid crystalline phase stability via van der Waals interactions. The p-cyanophenyl group introduces dipole-dipole interactions, favoring smectic or nematic phases. DFT studies on analogous compounds reveal that electron-withdrawing substituents (e.g., –CN) reduce HOMO-LUMO gaps, affecting charge transport properties .
  • Magnetic Properties : Paramagnetic behavior may arise from π-π stacking of aromatic cores, though this is less common in non-metallated esters. Synchrotron XRD can correlate layer spacing with magnetic anisotropy .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min under N₂) to identify decomposition onset temperatures. Compare results across labs to isolate atmospheric (O₂ vs. N₂) or impurity effects.
  • Controlled Pyrolysis : Use hyphenated GC-MS to identify degradation byproducts (e.g., biphenyl fragments or cyanophenol).
  • Sample Purity : Ensure ≥99% purity via HPLC (C18 column, acetonitrile/water mobile phase) to eliminate confounding factors .

Q. What computational approaches best model the electronic and steric effects of the p-cyanophenyl substituent in this compound?

  • DFT Studies : Use B3LYP/6-31G(d) basis sets to calculate charge distribution, dipole moments, and frontier molecular orbitals. The cyano group’s electron-withdrawing nature lowers the LUMO, enhancing electron-accepting capacity .
  • MD Simulations : Apply all-atom force fields (e.g., OPLS-AA) to simulate self-assembly in liquid crystalline phases, focusing on alkyl chain packing and cyanophenyl orientation .

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